molecular formula C22H28O7 B1251999 Eupatocunin

Eupatocunin

Cat. No. B1251999
M. Wt: 404.5 g/mol
InChI Key: JWMHJIFDEKQJQY-RQTLWOOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupatocunin is a germacranolide.

Scientific Research Applications

Structural Analysis

  • X-ray Crystallography : Eupatocunin's structure has been elucidated using X-ray crystallography. The study revealed two structural isomers due to hindered rotation, indicating a complex molecular behavior (Cox, 1993).

Medicinal Properties

  • Anti-inflammatory and Anti-cancer Effects : Eupatocunin, identified in Inula britannica, has shown inhibitory effects on COX-2 and inducible nitric oxide synthase (iNOS) expression. It's suggested as a potential anti-inflammatory agent with significance in treating inflammatory conditions (Lee et al., 2010).
  • Pharmacological Profile : Eupafolin, a compound similar to Eupatocunin, demonstrates anti-tumor, anti-inflammatory, anti-viral, and anti-oxidant activities. This broad range of biological activities highlights its potential in treating various human disorders (Patel, 2022).

Application in Systems Biology

  • CRISPR-Cas9 Genome Editing : The development and application of CRISPR-Cas9 genome editing in eukaryotic pathogens have been enhanced by tools like EuPaGDT. This shows the role of related compounds in advanced genetic research (Peng & Tarleton, 2015).

Traditional and Ethnopharmacological Use

  • Traditional Medicine : Eupatorium perfoliatum, related to eupatocunin, is used traditionally for its immunostimulating properties and in treating fevers and colds. Its anti-inflammatory and antiplasmodial effects support its traditional usage (Hensel et al., 2011).

Metabolic Studies

  • Pharmacokinetics and Metabolism : Eupatorin, a compound related to eupatocunin, has been researched for its metabolism. Understanding its metabolic pathways is crucial for the development of pharmaceuticals and understanding its pharmacological mechanisms (Li et al., 2019).

properties

Product Name

Eupatocunin

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(3aS,4S,6E,9S,10Z,11aR)-9-acetyloxy-5-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O7/c1-7-11(2)21(25)29-20-18-14(5)22(26)28-17(18)10-13(4)16(27-15(6)23)9-8-12(3)19(20)24/h7-8,10,16-20,24H,5,9H2,1-4,6H3/b11-7-,12-8+,13-10-/t16-,17+,18-,19?,20-/m0/s1

InChI Key

JWMHJIFDEKQJQY-RQTLWOOHSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(\[C@H](C/C=C(/C1O)\C)OC(=O)C)/C)OC(=O)C2=C

SMILES

CC=C(C)C(=O)OC1C2C(C=C(C(CC=C(C1O)C)OC(=O)C)C)OC(=O)C2=C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C=C(C(CC=C(C1O)C)OC(=O)C)C)OC(=O)C2=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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